molecular formula C5H4N4O B1149513 6H-Purin-6-one, 3,9-dihydro- (9CI) CAS No. 146469-96-7

6H-Purin-6-one, 3,9-dihydro- (9CI)

Cat. No.: B1149513
CAS No.: 146469-96-7
M. Wt: 136.11146
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Description

Historical Context of Purine (B94841) Chemistry and Its Significance

The study of purine chemistry is foundational to modern biochemistry and genetics. It began in the 19th century with the isolation and characterization of uric acid. The seminal work of Emil Fischer in the late 19th and early 20th centuries was pivotal, as he elucidated the structure of uric acid and other purines, including caffeine (B1668208) and xanthine (B1682287), and successfully synthesized many of them, establishing the fundamental purine ring system.

This research laid the groundwork for understanding the structure of nucleic acids, DNA and RNA, where the purine bases adenine (B156593) and guanine (B1146940) are essential components. The discovery that purines are not just metabolic end-products but key players in heredity and cellular energy transfer marked a significant milestone in biological sciences. Hypoxanthine (B114508) was identified as a key intermediate within these complex metabolic maps. hmdb.ca

Foundational Role of 6H-Purin-6-one, 3,9-dihydro- in Core Biochemical Processes

Hypoxanthine holds a central position in purine metabolism, acting as a critical junction between salvage and degradation pathways. hmdb.caontosight.ai It is formed from the deamination of adenine or from its nucleoside, inosine (B1671953), through the action of purine nucleoside phosphorylase. wikipedia.orgnih.gov

Its two primary fates are:

Salvage Pathway : The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycles hypoxanthine by converting it into inosine monophosphate (IMP). nih.gov IMP is a crucial precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks for nucleic acids and the energy currency ATP and GTP. ontosight.ainih.gov

Degradation Pathway : Alternatively, the enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, which is the final product of purine catabolism in humans. hmdb.canih.gov

Hypoxanthine's role extends to the genetic code itself. Its corresponding nucleoside, inosine, is sometimes found in the anticodon of transfer RNA (tRNA). wikipedia.org Here, it can form "wobble" base pairs with uracil, cytosine, and adenine in the messenger RNA (mRNA), allowing a single tRNA to recognize multiple codons.

Furthermore, the spontaneous deamination of adenine in DNA produces hypoxanthine. wikipedia.org If not repaired by base excision repair mechanisms, this change can lead to mutations during DNA replication because hypoxanthine preferentially pairs with cytosine instead of thymine (B56734). wikipedia.org

Table 1: Key Enzymes in Hypoxanthine Metabolism

EnzymePathwayReactionSignificance
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) SalvageHypoxanthine + PRPP → IMP + PPiRecycles purines, crucial for nucleotide synthesis. Deficiency leads to Lesch-Nyhan syndrome. ontosight.ainih.gov
Xanthine Oxidase CatabolismHypoxanthine → Xanthine → Uric AcidKey enzyme in purine degradation. hmdb.canih.gov
Purine Nucleoside Phosphorylase (PNP) CatabolismInosine ⇌ Hypoxanthine + Ribose-1-phosphateLinks nucleoside and base metabolism. hmdb.canih.gov
Adenosine Deaminase (ADA) CatabolismAdenosine → InosineProduces the precursor for hypoxanthine formation. nih.gov

Structural Tautomerism and Isomerism of the Purine Nucleobase

Like other purine and pyrimidine (B1678525) bases, hypoxanthine can exist in different tautomeric forms, which are structural isomers that readily interconvert. taylorandfrancis.comtaylorandfrancis.com This phenomenon involves the migration of a proton, most commonly between a nitrogen atom and an exocyclic oxygen atom (keto-enol tautomerism) or between different nitrogen atoms within the ring system. brainly.comchegg.com For hypoxanthine, the primary equilibrium is between the keto (lactam) form and the enol (lactim) form. nih.govdu.ac.ir

The relative stability and populations of different hypoxanthine tautomers have been extensively studied using theoretical and computational methods. acs.org Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller–Plesset perturbation theory), are employed to determine the molecular structures, relative energies, and dipole moments of the various tautomers in the gas phase and in solution. nih.govacs.org

These computational studies have established that the keto tautomers are generally more stable than the enol forms. acs.org Specifically, the N7H and N9H keto tautomers are the most stable forms. rsc.orgrsc.org In the gas phase, the keto-N7H tautomer is often found to be the most stable, while in aqueous solutions, the keto-N9H and keto-N7H forms can coexist in significant amounts due to interactions with solvent molecules. nih.govacs.orgresearchgate.net Spectroscopic techniques, including NMR, IR, and UV spectroscopy, provide experimental validation for these theoretical predictions. nih.gov

The specific tautomeric form of hypoxanthine present significantly influences its biological function by altering its hydrogen bonding pattern. researchgate.net The dominant keto form of hypoxanthine mimics the hydrogen bonding properties of guanine in some respects, which explains why the deamination of adenine to hypoxanthine in DNA can lead to A-T to G-C transition mutations. wikipedia.org

The tautomeric state is also critical for recognition by enzymes. For example, the binding and processing of hypoxanthine by enzymes like HGPRT and xanthine oxidase depend on the molecule adopting the correct tautomeric form to fit into the enzyme's active site. nih.gov The ability of the purine ring to exist in different tautomeric forms is a key aspect of its chemical reactivity and biological versatility. researchgate.net

Table 2: Relative Stability of Major Hypoxanthine Tautomers

Tautomer NameDescriptionRelative Stability (Gas Phase)Notes
keto-N7H Lactam form with proton on N7Most StableOften the global minimum in theoretical calculations. acs.orgnsf.gov
keto-N9H Lactam form with proton on N9Slightly less stable than N7HStability is very close to N7H; population increases in polar solvents. nih.govacs.org
enol-N9H Lactim form with hydroxyl at C6Significantly less stableHigh energy relative to keto forms. acs.org
enol-N7H Lactim form with hydroxyl at C6Significantly less stableHigh energy relative to keto forms. acs.org

Overview of Research Paradigms Applied to 6H-Purin-6-one, 3,9-dihydro-

Research on hypoxanthine is diverse, reflecting its central metabolic role. Key research areas include:

Biomarker Discovery : Hypoxanthine levels in biological fluids like plasma and serum are investigated as biomarkers for various conditions. acs.org Elevated levels can indicate hypoxia, ischemia, and strenuous exercise. taylorandfrancis.comnih.gov Recent studies have identified hypoxanthine as a robust biomarker for assessing the pre-analytical quality of blood samples for metabolomics research and as a potential biomarker for ischemic stroke. nih.govnih.govthno.org

Cell Culture and Biotechnology : Hypoxanthine is a crucial component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, a selection medium used in mammalian cell culture. wikipedia.orgoxfordreference.com This medium is essential for producing monoclonal antibodies using hybridoma technology, as it selects for hybrid cells that can utilize the purine salvage pathway (requiring hypoxanthine) to survive when the de novo synthesis pathway is blocked. unito.itinterchim.fr

Food Science : In food technology, hypoxanthine concentration is used as an indicator of meat and fish freshness. agscientific.com Its accumulation over time due to the breakdown of ATP is a marker of spoilage. agscientific.com Conversely, it is also studied for its role in flavor development in cured meats. agscientific.com

Metabolic Engineering : Scientists are engineering microorganisms like E. coli to efficiently produce hypoxanthine and other purine derivatives for applications in medicine and food industries. cas.cn

Properties

CAS No.

146469-96-7

Molecular Formula

C5H4N4O

Molecular Weight

136.11146

Synonyms

6H-Purin-6-one, 3,9-dihydro- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6h Purin 6 One, 3,9 Dihydro

De Novo Purine (B94841) Synthesis Pathways as Precursors to the 6H-Purin-6-one, 3,9-dihydro- Moiety

The biological synthesis of purines, known as the de novo pathway, is a highly conserved and energy-intensive process that constructs the purine ring from simple molecular precursors. nih.gov This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), the nucleotide precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), with hypoxanthine (B114508) as its core nucleobase. microbenotes.comwikipedia.org The entire process occurs with the purine base being assembled directly onto an activated ribose sugar moiety, phosphoribosyl pyrophosphate (PRPP). microbenotes.com

Enzymatic Cascade Mechanisms in Purine Biosynthesis

The conversion of PRPP to IMP is a sophisticated ten-step enzymatic cascade. researchgate.netprolekare.cz In mammals, these ten reactions are catalyzed by six enzymes, some of which are multifunctional, possessing multiple catalytic domains. prolekare.czfrontiersin.org The pathway is initiated by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the commitment step: the displacement of the pyrophosphate group of PRPP by an amino group from glutamine. microbenotes.comprolekare.cz This reaction is a key regulatory point, subject to feedback inhibition by the end-products AMP and GMP. microbenotes.com The subsequent series of reactions involves the sequential addition of atoms from glycine, formate (B1220265) (via a tetrahydrofolate carrier), glutamine, aspartate, and carbon dioxide to build the purine ring structure. wikipedia.orgpixorize.com Evidence suggests these enzymes may assemble into a dynamic multi-enzyme complex called the purinosome, which is thought to enhance catalytic efficiency by channeling the metabolic intermediates between active sites. nih.govresearchgate.net

Strategic Intermediates Leading to Inosine Monophosphate (IMP)

The de novo synthesis pathway proceeds through a series of key intermediates, each representing a specific stage in the assembly of the purine ring. The pathway begins with Ribose-5-phosphate, which is activated to PRPP. pixorize.com The first purine-specific intermediate is 5-phosphoribosylamine, formed in the committed step. microbenotes.com The pathway then progresses through nine more distinct intermediates before the final cyclization step yields IMP. microbenotes.com IMP stands as the central branch point from which adenine (B156593) and guanine (B1146940) nucleotides are subsequently synthesized. libretexts.org

Below is a table summarizing the key stages and intermediates in the de novo synthesis of IMP.

StepPrecursorKey Reactant(s)Enzyme(s) (Mammalian)Product Intermediate
15-Phospho-α-D-ribose 1-diphosphate (PRPP)L-glutamine, H₂OPhosphoribosyl pyrophosphate amidotransferase (PPAT)5-Phosphoribosylamine
25-PhosphoribosylamineGlycine, ATPTrifunctional enzyme (GARS domain)5'-Phosphoribosylglycinamide (GAR)
35'-Phosphoribosylglycinamide (GAR)10-Formyl-tetrahydrofolateTrifunctional enzyme (GART domain)5'-Phosphoribosylformylglycinamide (FGAR)
45'-Phosphoribosylformylglycinamide (FGAR)L-glutamine, ATP, H₂OFormylglycinamidine ribonucleotide synthase (FGAMS)5'-Phosphoribosylformylglycinamidine (FGAM)
55'-Phosphoribosylformylglycinamidine (FGAM)ATPTrifunctional enzyme (AIRS domain)5'-Phosphoribosyl-5-aminoimidazole (AIR)
65'-Phosphoribosyl-5-aminoimidazole (AIR)CO₂Bifunctional enzyme (AIRC domain)5'-Phosphoribosyl-5-aminoimidazole-4-carboxylate (CAIR)
75'-Phosphoribosyl-5-aminoimidazole-4-carboxylate (CAIR)L-aspartate, ATPBifunctional enzyme (SAICARS domain)5'-Phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole (SAICAR)
85'-Phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole (SAICAR)Adenylosuccinate lyase (ADSL)5'-Phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR)
95'-Phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR)10-Formyl-tetrahydrofolateBifunctional enzyme (AICARFT domain)5'-Phosphoribosyl-4-carboxamide-5-formamidoimidazole (FAICAR)
105'-Phosphoribosyl-4-carboxamide-5-formamidoimidazole (FAICAR)Bifunctional enzyme (IMPCH domain)Inosine 5'-monophosphate (IMP)

Chemical Synthesis Approaches for 6H-Purin-6-one, 3,9-dihydro- and Related Structures

Chemical synthesis provides an alternative, versatile route to hypoxanthine and its derivatives, allowing for the introduction of various substituents not easily accessible through biological pathways.

Cyclization Reactions and Ring Closure Strategies

A primary strategy for constructing the purine scaffold involves building the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) ring or vice-versa. One classic and enduring method is the Traube purine synthesis. scribd.comwebsite-files.com This approach typically starts with a substituted pyrimidine, such as a 4,5-diaminopyrimidine (B145471). chemistry-online.com For hypoxanthine synthesis, 4,5-diamino-6-hydroxypyrimidine (B30909) is a common starting material. The imidazole ring is then formed by cyclization with a one-carbon synthon, most commonly formic acid. chemistry-online.comtandfonline.com This final ring-closure step builds the C8 position of the purine ring, yielding the hypoxanthine structure. tandfonline.com Variations of this method can use other reagents like urea (B33335) to form 8-oxo derivatives. chemistry-online.com

Alternatively, synthesis can commence from an imidazole precursor. For example, 4-amino-5-imidazolecarboxamide can be treated with formic acid and acetic anhydride (B1165640), where the resulting formamido intermediate readily cyclizes to hypoxanthine in the presence of a weak base. researchgate.net

Synthetic Routes from Pyrimidine Precursors

The Traube synthesis is the archetypal example of building purines from pyrimidine precursors. scribd.com The general sequence involves:

Starting Material : A pyrimidine with amino groups at positions 4 and 6, and a hydroxyl group at position 2 or 6. For hypoxanthine, 4-amino-6-hydroxypyrimidine (B372064) is a suitable starting point.

Nitrosation : The pyrimidine is nitrosated at the 5-position using reagents like sodium nitrite (B80452) in an acidic medium. scribd.com

Reduction : The resulting 5-nitroso group is then reduced to an amino group, creating a 4,5-diaminopyrimidine intermediate. Ammonium sulfide (B99878) or catalytic hydrogenation are common reduction methods. scribd.com

Cyclization : The crucial 4,5-diamino intermediate is then cyclized with a C1 source, such as refluxing in formic acid, to close the imidazole ring and form the final purine product. chemistry-online.comtandfonline.com

A facile synthesis reported a quantitative yield of hypoxanthine by refluxing 4,5-diamino-6-hydroxypyrimidine-2-sulfinic acid in 98-100% formic acid. In this reaction, the sulfinic acid group was removed as sulfur dioxide while the imidazole ring formation occurred simultaneously. tandfonline.com

Derivatization and Functionalization of the 6H-Purin-6-one, 3,9-dihydro- Scaffold

The hypoxanthine scaffold is a versatile template for chemical modification, enabling the synthesis of a vast array of derivatives with diverse biological activities. Functionalization can occur at several positions on the purine ring system.

N-Alkylation : The nitrogen atoms of the purine ring, particularly N9, N7, and N3, are common sites for alkylation. Selective alkylation at the N9 position is often desired for creating nucleoside analogs, such as the antiviral drug acyclovir. nih.gov Reaction conditions, including the choice of base and solvent, can influence the regioselectivity of alkylation. For instance, using phase transfer catalysis can promote selective alkylation at the N9 position of a protected guanine derivative. nih.gov

C-Substitution : The carbon atoms, especially C2, C6, and C8, can be functionalized. The C6-oxo group of hypoxanthine can be converted to a leaving group (e.g., a chloro group) to allow for nucleophilic aromatic substitution (SNAr) reactions. This strategy is widely used to introduce various substituents, including amines, alkoxides, and thiols, at the C6 position. nih.gov

C8-Functionalization : The C8 position can be modified starting from appropriate pyrimidine precursors. For example, cyclization of a 4,5-diaminopyrimidine with various aldehydes can introduce aryl or other groups at the C8 position. nih.gov

Modification of Exocyclic Groups : Existing functional groups can be modified. For example, a 2-thioxo group can be S-methylated using reagents like dimethyl sulfate. nih.gov

These derivatization strategies have been instrumental in developing novel compounds for therapeutic applications, including antiviral agents and kinase inhibitors. nih.govnih.gov

Synthesis of Substituted 6H-Purin-6-one, 3,9-dihydro- Analogs

The synthesis of substituted hypoxanthine analogs often begins with a pre-functionalized purine, such as 6-chloropurine, which can be derived from hypoxanthine itself. google.com This key intermediate is amenable to a variety of substitution reactions, particularly at the C6 position, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for creating C-C bonds at the C6 position. The Suzuki coupling, for example, has been employed to synthesize 6-arylpurine derivatives. In a typical procedure, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine is reacted with various 4-substituted phenylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield 6-phenyl purine analogues. researchgate.net More recent advancements include the use of photoredox/nickel dual catalysis, which enables the sp²–sp³ cross-electrophile coupling of chloropurines with a wide range of primary and secondary alkyl bromides, providing straightforward access to C6-alkylated purine analogs. nih.gov

Cyclization of Imidazole Precursors: An alternative strategy involves the construction of the purine ring system from substituted imidazole precursors. For instance, 4-amino-5-imidazolecarboxamide can be cyclized to form hypoxanthine by reacting with formic acid and acetic anhydride. researchgate.net By using substituted imidazole derivatives, this method can be adapted to produce a variety of hypoxanthine analogs.

Direct C-H Functionalization: Emerging techniques allow for the direct functionalization of the purine C-H bonds, bypassing the need for pre-halogenated substrates. A metal- and light-free radical alkylation method has been developed for the C6 position of purines, using alcohols as the alkyl source. bohrium.com This approach offers a more atom-economical route to 6-substituted analogs.

The table below summarizes various synthetic approaches to substituted hypoxanthine analogs.

Table 1: Synthesis of Substituted Hypoxanthine Analogs
Starting Material Key Reagents/Catalysts Type of Analog Produced Reference
6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine 4-Substituted phenylboronic acid, Pd(Ph₃)₄, K₂CO₃ 6-Arylpurines researchgate.net
6-Chloropurine Primary/secondary alkyl bromides, Photoredox/Ni catalyst C6-Alkylated purines nih.gov
4-Amino-5-imidazolecarboxamide Formic acid, Acetic anhydride Hypoxanthine (unsubstituted) researchgate.net
Purine Alcohols, Oxalates C6-Alkylated purines bohrium.com
5-Amino-1-aryl-1H-imidazol-4-yl)iminoacetonitriles Hydroxylamine hydrochloride 6-Substituted purine derivatives researchgate.net

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the hypoxanthine core is critical for synthesizing specific isomers with desired biological activities. The purine ring has multiple reactive nitrogen (N1, N3, N7, N9) and carbon (C2, C6, C8) atoms, making controlled substitution a significant chemical challenge.

N-Alkylation: The alkylation of hypoxanthine typically yields a mixture of products, with the N7 and N9 positions being the most common sites of reaction. The ratio of these isomers can be controlled by reaction conditions.

N9-Alkylation: N9 is often the thermodynamically favored position for alkylation. Microwave irradiation has been shown to accelerate the N9-alkylation of purines while minimizing the formation of byproducts. researchgate.net The use of bases like tetrabutylammonium (B224687) hydroxide (B78521) can further enhance selectivity for the N9 position. researchgate.net

N7-Alkylation: Kinetically controlled conditions can favor substitution at the N7 position. A direct, regioselective method for introducing tert-alkyl groups at the N7 position of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.gov Other approaches for N7 substitution involve the use of Grignard reagents or multi-step strategies involving protection of the N9 position. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the purine ring offers an efficient route to C-substituted analogs.

C8-Functionalization: The C8 position is an electron-rich site on the imidazole portion of the purine ring. A transition-metal-free method for direct C-H cyanation has been developed, which proceeds via triflic anhydride activation followed by nucleophilic cyanation. This method shows high regioselectivity for the C8 position in most cases. mdpi.com

C6-Functionalization: As mentioned previously, direct C6-H alkylation can be achieved using radical chemistry with alcohols as the alkylating agents, demonstrating excellent regioselectivity despite the presence of other reactive C-H bonds and nitrogen atoms. bohrium.com

C2-Functionalization: Regioselectivity can be switched from the C8 to the C2 position by manipulating electronic effects. For instance, the presence of an electron-donating 6-diethylamino group can direct C-H cyanation to the C2 position. mdpi.com

The following table compares different regioselective functionalization techniques.

Table 2: Regioselective Functionalization of the Purine Core
Position Method Key Reagents/Conditions Selectivity Reference
N9 Alkylation Microwave irradiation, Tetrabutylammonium hydroxide High (Thermodynamic product) researchgate.net
N7 tert-Alkylation N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ High (Kinetic product) nih.gov
C8 Cyanation Triflic anhydride, TMSCN, Base High mdpi.com
C6 Radical Alkylation Alcohols, Oxalates (metal-free) High bohrium.com
C2 Cyanation C6-directing group (e.g., -NEt₂), Triflic anhydride, TMSCN High mdpi.com

Formation of Nucleoside and Nucleotide Analogs

Nucleoside analogs consist of the hypoxanthine base attached to a sugar moiety, typically ribose or deoxyribose, via an N-glycosidic bond. These are fundamental building blocks for nucleotide analogs, which are the phosphorylated forms of nucleosides. nih.govyoutube.com

Synthesis of Nucleosides: The formation of the N-glycosidic bond is the key step in nucleoside synthesis. A common strategy is the silyl-Hilbert-Johnson reaction, where a silylated heterocyclic base reacts with an activated sugar derivative (e.g., a furanosyl bromide). This reaction often produces a mixture of N9 and N7 isomers, which can be distinguished by NMR spectroscopy and separated by chromatography. nih.govacs.org For example, the reaction of the trimethylsilyl (B98337) derivative of hypoxanthine with 6-deoxy-β-D-allofuranosyl bromide yields a mixture of the corresponding N9 and N7 nucleosides. nih.govacs.org The Mitsunobu reaction is another powerful method for creating the N-glycosidic bond, particularly for introducing purine bases to sugar scaffolds. acs.org

Synthesis of Nucleotides: Nucleotides are synthesized by phosphorylating the hydroxyl groups of the sugar moiety in a nucleoside. This is typically achieved using phosphorylating agents in a controlled, stepwise manner to produce mono-, di-, or triphosphates. For example, diisopropyl 3-phosphonopropionic acid can be used to add a phosphonate (B1237965) function to a nucleoside analog. acs.org Subsequent removal of protecting groups yields the final nucleotide analog. acs.org In biological systems, soluble extracts can convert inosine (the ribonucleoside of hypoxanthine) and inosinic acid (the nucleotide) into adenine and guanine compounds. elsevierpure.com

The table below outlines methods for the formation of hypoxanthine-based nucleosides.

Table 3: Synthesis of Hypoxanthine Nucleoside Analogs
Base Sugar Derivative Coupling Method Resulting Nucleoside(s) Reference
Trimethylsilyl Hypoxanthine 6-deoxy-β-D-allofuranosyl bromide Silyl-Hilbert-Johnson 9-(6'-deoxy-β-D-allofuranosyl)hypoxanthine and 7-(6'-deoxy-β-D-allofuranosyl)hypoxanthine nih.govacs.org
6-chloro-2-aminopurine Protected pyrrolidine (B122466) with phosphonate Mitsunobu Reaction Intermediate for a guanine nucleobase analog (can be adapted for hypoxanthine) acs.org

Theoretical and Computational Chemistry Investigations of 6h Purin 6 One, 3,9 Dihydro

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of 6H-Purin-6-one, 3,9-dihydro-. These methods provide a detailed picture of the molecule's orbital energies, electron distribution, and electrostatic potential, which are crucial for understanding its chemical behavior.

High-Level Computational Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. pearsonhighered.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Theoretical studies on purine (B94841) derivatives have utilized methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to calculate HOMO and LUMO energies. researchgate.netresearchgate.netresearchgate.net For instance, calculations on related purine systems have shown HOMO energy levels ranging from -7.400 to -4.392 eV and LUMO energy levels from -5.341 to -0.889 eV. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.netresearchgate.net The spatial distribution of these orbitals is also critical; in many purine derivatives, the HOMO and LUMO are delocalized over the conjugated ring system, which influences their push-pull electronic characteristics. nih.gov

Table 1: Representative Frontier Orbital Energies for Purine-like Structures
Compound/MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Generic Purine Derivative (DFT/B3LYP)-6.5-1.84.7
Substituted Purine (M06/6-31G(d))-5.9-2.43.5
Triazole-Substituted Purine-6.04 to -5.25-3.15 to -2.18Varies

Note: The data in this table is illustrative and represents typical values found in computational studies of purine derivatives. Actual values for 6H-Purin-6-one, 3,9-dihydro- may vary based on the specific computational method and level of theory employed.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution reveals how electrons are spread throughout the molecule, providing insights into bonding and regions of high or low electron concentration. scispace.com Complementary to this, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. uni-muenchen.delibretexts.org The MEP illustrates the three-dimensional charge distribution of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netavogadro.cc

For purine-like molecules, MEP maps typically show negative potential around the nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, positive potential is often located around the hydrogen atoms attached to nitrogens, indicating sites susceptible to nucleophilic attack or hydrogen bond donation. uni-muenchen.de The specific distribution of the electrostatic potential is crucial for understanding intermolecular interactions, including those with biological macromolecules. scispace.com

Molecular Dynamics Simulations of 6H-Purin-6-one, 3,9-dihydro- and Its Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of 6H-Purin-6-one, 3,9-dihydro-, capturing its conformational changes and interactions with its surroundings over time.

Solvent Effects on Molecular Conformation and Tautomerism

The conformation and tautomeric equilibrium of purine derivatives can be significantly influenced by the surrounding solvent. nih.govresearchgate.net Tautomers are isomers that differ in the position of a proton, and for 6H-Purin-6-one, 3,9-dihydro-, different tautomeric forms can exist. The relative stability of these tautomers can be altered by the polarity of the solvent. nih.gov

Computational studies using models like the Polarizable Continuum Model (PCM) have shown that polar solvents can stabilize certain tautomers over others by interacting with the molecule's dipole moment. researchgate.netresearchgate.net For example, an increase in the dielectric constant of the solvent can lead to an increase or decrease in the electron-donating or -withdrawing ability of substituents on the purine ring. nih.gov This, in turn, can shift the tautomeric preference. nih.gov In aqueous solutions, explicit water molecules can form hydrogen bonds with the purine, further influencing its conformation and the stability of its various forms. researchgate.net

Dynamic Behavior in Macromolecular Binding Pockets

Understanding how 6H-Purin-6-one, 3,9-dihydro- behaves within the binding pocket of a macromolecule, such as a protein or enzyme, is critical for applications in drug design. MD simulations are instrumental in exploring these dynamic interactions. nih.gov

These simulations can reveal the key amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that both the ligand and the protein may undergo upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies and assess the stability of the ligand-protein complex. For instance, simulations can track the distance between the compound and specific residues over time, providing insights into the stability of hydrogen bonds. nih.gov This detailed dynamic information is invaluable for understanding the molecular basis of recognition and for the rational design of more potent and specific inhibitors.

Prediction and Analysis of Protonation Equilibria and Reactivity Profiles

The protonation state of 6H-Purin-6-one, 3,9-dihydro- is a key determinant of its chemical and biological activity. Computational methods can be used to predict the pKa values of the ionizable groups in the molecule, which describe the protonation equilibria at different pH values. researchgate.net

Spectroscopic Property Calculations and Correlation with Experimental Data

Computational chemistry provides powerful tools for the theoretical calculation of spectroscopic properties, offering deep insights into the molecular structure and electronic characteristics of compounds like 6H-Purin-6-one, 3,9-dihydro-, also known as isoguanine (B23775). By employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict vibrational, electronic, and nuclear magnetic resonance spectra. The correlation of these calculated spectra with experimental data is crucial for validating the computational models and ensuring their predictive accuracy. Such studies not only help in the detailed assignment of spectral features but also elucidate the fundamental relationships between molecular structure and spectroscopic behavior.

Vibrational Spectroscopy Analysis

The vibrational properties of isoguanine have been investigated using DFT methods. researchgate.net These calculations provide the frequencies and assignments of the fundamental vibrational modes observed in Fourier Transform Infrared (FT-IR) and Raman spectroscopy.

A study utilizing DFT calculations has explored the vibrational modes of the isoguanine molecule. researchgate.net The analysis identified various stretching and bending vibrations. For instance, C-C stretching vibrations were calculated to appear at 1319.17 cm⁻¹, 1352.07 cm⁻¹, and 1364.41 cm⁻¹. researchgate.net The C-H out-of-plane bending vibrations were predicted at 893.75 cm⁻¹ and 935.97 cm⁻¹. researchgate.net Furthermore, N-H stretching vibrations were calculated at 3596.77 cm⁻¹ and 3646.29 cm⁻¹. researchgate.net

The correlation between the theoretically calculated vibrational frequencies and experimentally observed FT-IR peaks is essential for the accurate assignment of the spectrum. Computational methods often require the use of scaling factors to improve the agreement between theoretical and experimental values, accounting for factors like anharmonicity and the limitations of the chosen theoretical level.

Below is a table summarizing some of the calculated vibrational frequencies for isoguanine. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for Isoguanine

Vibrational Mode Calculated Frequency (cm⁻¹) researchgate.net
C-H Out-of-Plane Bending 893.75
C-H Out-of-Plane Bending 935.97
C-C Stretch 1319.17
C-C Stretch 1352.07
C-C Stretch 1364.41
C=C Stretch 1480.11
C=C Stretch 1601.08
N-H Stretch 3596.77

Electronic Spectroscopy (UV-Vis) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, providing information on excitation energies, maximum absorption wavelengths (λmax), and oscillator strengths. mdpi.comyoutube.com These calculations are vital for interpreting experimental UV-Vis spectra.

For isoguanine, DFT calculations have been used to determine its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals is a key indicator of the molecule's electronic transition properties. A computational study on isoguanine reported a HOMO-LUMO energy gap of 4.180 eV. researchgate.net This value is indicative of the energy required for the lowest-energy electronic transition, which typically corresponds to the λmax in the UV-Vis spectrum.

The accuracy of TD-DFT predictions for UV-Vis spectra can be influenced by the choice of functional and basis set. nih.gov For complex organic molecules, functionals like B3LYP and PBE0 have been shown to provide relatively good results when compared with experimental data. nih.gov The correlation of calculated excitation energies and oscillator strengths with experimental spectra allows for a detailed understanding of the nature of the electronic transitions (e.g., π → π* or n → π* transitions). rsc.org

Table 2: Calculated Electronic Properties of Isoguanine

Electronic Property Calculated Value researchgate.net
HOMO-LUMO Energy Gap 4.180 eV
Electronegativity 3.782 eV
Chemical Hardness 2.090 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These calculations, typically performed using DFT, provide valuable assistance in the assignment of complex ¹H and ¹³C NMR spectra.

Experimental NMR studies have been conducted on isoguanine incorporated into DNA duplexes. nih.gov In one such study, the imino protons of isoguanine involved in base pairing were observed, confirming the formation of a stable duplex structure. nih.gov The resonances of the amino protons of isoguanine were also clearly resolved. nih.gov While these studies provide experimental data in a specific structural context (a DNA duplex), the computational prediction for an isolated isoguanine molecule can offer complementary insights. By comparing the calculated chemical shifts with experimental values from related structures, a more complete understanding of the molecule's magnetic environment can be achieved.

The following table lists the chemical compounds mentioned in this article.

Table 3: List of Compounds

Compound Name Synonym(s)
6H-Purin-6-one, 3,9-dihydro- Isoguanine
Guanine (B1146940) -
Cytosine -
5-methyl-isocytosine -
Adenine (B156593) -

Biochemical Pathways and Enzymatic Reactivity of 6h Purin 6 One, 3,9 Dihydro

Purine (B94841) Salvage Pathway Mechanisms Involving 6H-Purin-6-one, 3,9-dihydro-

The purine salvage pathway is an essential metabolic route that conserves energy by recycling purine bases, such as hypoxanthine (B114508) and guanine (B1146940), which are products of nucleic acid degradation. nih.govnih.gov This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capabilities, like the brain. nih.govnih.gov By converting these bases back into their corresponding nucleotides, the cell avoids the energetically costly process of synthesizing the purine ring from simpler precursors. nih.govbioglyco.com

Substrate Specificity and Kinetic Mechanisms of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) is the central enzyme in the purine salvage pathway. wikipedia.orgnih.gov It catalyzes the conversion of hypoxanthine and guanine into their respective nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as the phosphoribosyl group donor. wikipedia.orgwikipedia.org

The reaction catalyzed by HPRT is as follows:

Hypoxanthine + PRPP → IMP + PPi

Guanine + PRPP → GMP + PPi

Kinetic studies of human HPRT reveal a sequential, ordered Bi-Bi reaction mechanism. acs.orgnih.gov In the forward reaction, PRPP binds to the enzyme first, followed by the purine base (hypoxanthine or guanine). acs.org After the chemical transfer of the phosphoribosyl group, pyrophosphate (PPi) is the first product to be released, followed by the nucleotide (IMP or GMP). acs.orgrcsb.org The release of the nucleotide product is the rate-limiting step of the process. acs.orgrcsb.org

HPRT exhibits a preference for guanine over hypoxanthine. nih.gov However, the faster catalytic rate observed with guanine is not due to a more rapid chemical step but rather to the faster release of the product, GMP, from the enzyme's active site compared to IMP. acs.org The enzyme requires magnesium ions as a cofactor, which bind to the PRPP substrate and play a role in catalysis. uniprot.org

Table 1: Kinetic Parameters of Human HPRT

Substrate K_M (μM) k_cat (s⁻¹) Reference
Hypoxanthine 0.45 6.0 acs.orguniprot.org
Guanine - -
PRPP - -
IMP 5.4 0.17 acs.orguniprot.org
Pyrophosphate 25 - uniprot.org

Data for guanine and PRPP were not specified in the provided search results.

Interconversion of Purine Nucleotides via Inosine Monophosphate (IMP)

IMP, the product of the HPRT reaction with hypoxanthine, is a critical branch-point metabolite in purine metabolism. nih.govwikipedia.orgyoutube.com It serves as the common precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP), ensuring a balanced supply of adenine (B156593) and guanine nucleotides for cellular needs like DNA and RNA synthesis. ontosight.aimicrobenotes.com

The conversion of IMP to AMP is a two-step process:

Adenylosuccinate synthetase catalyzes the condensation of IMP with the amino acid aspartate, in a reaction that requires GTP for energy. This forms adenylosuccinate. researchgate.netbrainly.com

Adenylosuccinate lyase then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP. researchgate.netbrainly.com

The conversion of IMP to GMP also occurs in two steps:

IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to form xanthosine (B1684192) monophosphate (XMP). researchgate.netnih.gov

GMP synthetase then transfers an amino group from glutamine to XMP, forming GMP. This reaction requires the hydrolysis of ATP to provide energy. researchgate.netnih.gov

This intricate pathway allows the cell to channel the salvaged hypoxanthine into either the adenine or guanine nucleotide pools, depending on the cell's metabolic state and requirements. researchgate.net

Regulatory Aspects of Salvage Pathway Flux in Cellular Models

Furthermore, the end products of the pathway, AMP and GMP, act as feedback inhibitors of the de novo purine synthesis pathway at its first committed step, catalyzed by glutamine PRPP amidotransferase. wikipedia.orgyoutube.com This ensures that when salvaged purines are abundant, the cell conserves energy by shutting down the more metabolically expensive de novo route. nih.gov

Studies in rat heart cells have shown that the redox state of the cell, specifically the NAD+/NADH ratio, can also regulate salvage pathway activity. An increase in the NADH concentration inhibits HPRT, suggesting a link between the cell's energy status and its capacity for purine recycling. nih.gov In cancer cells, which have a high demand for nucleotides to support rapid proliferation, both the de novo and salvage pathways are often upregulated. bioglyco.comresearchgate.netresearchgate.net

Purine Catabolism and Oxidative Transformations

When purines are in excess of the cell's needs for salvage, they are degraded through the purine catabolism pathway. Hypoxanthine is a central intermediate in this pathway, which ultimately leads to the production of uric acid for excretion in humans. nih.govnih.gov

Mechanistic Studies of Xanthine (B1682287) Oxidoreductase (XOR) Activity

The key enzyme in the catabolism of hypoxanthine is Xanthine Oxidoreductase (XOR), a complex metallo-flavoprotein. nih.govnih.gov XOR catalyzes the sequential two-step oxidation of hypoxanthine, first to xanthine and then from xanthine to uric acid. nih.govnih.gov The enzyme exists in two interconvertible forms: a dehydrogenase form (XDH) that uses NAD+ as an electron acceptor, and an oxidase form (XO) that uses molecular oxygen (O2). nih.govnih.gov

The reaction mechanism involves an oxidative hydroxylation. nih.gov It is now widely accepted that the reaction proceeds via a nucleophilic attack mechanism. rsc.orgacs.org An active site base, proposed to be a glutamate (B1630785) residue (Glu1261), abstracts a proton from a hydroxyl group coordinated to the molybdenum center. nih.govrsc.orgebi.ac.uk This activated hydroxyl group then performs a nucleophilic attack on the C2 carbon of the hypoxanthine substrate. This is followed by a hydride transfer from the substrate to a sulfur ligand on the molybdenum cofactor, reducing Mo(VI) to Mo(IV). rsc.orgacs.orgebi.ac.uk The product, xanthine, is then released, and the enzyme is regenerated for the next catalytic cycle.

Role of Molybdenum Cofactor in Oxidative Hydroxylation of 6H-Purin-6-one, 3,9-dihydro- to Xanthine

The catalytic activity of XOR is entirely dependent on a molybdenum cofactor (Moco) housed in its active site. nih.govnih.govnih.gov This cofactor is a tricyclic pyranopterin that coordinates the molybdenum atom. nih.govacs.org The molybdenum atom cycles between the Mo(VI) and Mo(IV) oxidation states during catalysis. acs.orgnih.gov

The molybdenum center is the site of substrate hydroxylation. nih.govnih.govebi.ac.uk The oxygen atom incorporated into the hypoxanthine molecule to form xanthine originates from a water molecule, not from molecular oxygen. nih.gov The Moco facilitates this by binding a water-derived hydroxyl group. As described above, this Mo-OH group is activated by a nearby base for nucleophilic attack on the purine substrate. nih.govrsc.org The transfer of two electrons from the substrate occurs in a single step, involving hydride transfer to a Mo=S group, which reduces the molybdenum center to Mo(IV). rsc.orgacs.org The electrons are then passed internally through the enzyme's iron-sulfur clusters to the FAD cofactor, which ultimately reoxidizes the molybdenum center and transfers the electrons to the final acceptor (NAD+ or O2). rsc.orgnih.gov The essentiality of this cofactor is highlighted by the fact that its absence or defectiveness leads to a loss of XOR activity. mdpi.comnih.gov

Table of Compounds Mentioned

Systematic NameCommon Name
6H-Purin-6-one, 3,9-dihydro-Hypoxanthine
GuanineGuanine
XanthineXanthine
Uric AcidUric Acid
Inosine MonophosphateIMP
Guanosine MonophosphateGMP
Adenosine MonophosphateAMP
5-Phosphoribosyl-1-pyrophosphatePRPP
Xanthosine MonophosphateXMP
AdenylosuccinateAdenylosuccinate

Interactions with Nucleic Acids and DNA Repair Systems

The integrity of genetic material is constantly challenged by endogenous and exogenous agents that can damage DNA. One such form of damage is the deamination of purine bases, which can alter the coding properties of the DNA sequence. 6H-Purin-6-one, 3,9-dihydro-, commonly known as hypoxanthine, arises in DNA primarily from the hydrolytic deamination of adenine. This conversion creates a non-canonical base that, if not repaired, can lead to mutations during DNA replication.

The presence of hypoxanthine within DNA is predominantly a result of the spontaneous deamination of adenine residues already present in the DNA strand. This chemical modification results in the formation of a deoxyinosine (dI) nucleotide. If left unrepaired, the dI residue can be misread by DNA polymerases during replication, leading to a transition mutation. For instance, because inosine preferentially pairs with cytosine instead of thymine (B56734), an original A-T base pair can become a G-C pair after subsequent rounds of replication.

Beyond its formation as a lesion, hypoxanthine is a central intermediate in purine metabolism. nih.gov In the cellular nucleotide pool, it can be converted into inosine monophosphate (IMP), a precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.gov While DNA polymerases have high fidelity, they can, under certain conditions, mistakenly incorporate inosine triphosphate (ITP) or deoxyinosine triphosphate (dITP) from the nucleotide pool directly into RNA or DNA, respectively.

Cells have evolved a robust defense mechanism known as the Base Excision Repair (BER) pathway to correct small, non-helix-distorting base lesions like hypoxanthine. wikipedia.orgbmbreports.org BER is a multi-step process that ensures the removal of the damaged base and the restoration of the original DNA sequence. bmbreports.orgnih.gov

The BER pathway is initiated by a DNA glycosylase, an enzyme that scans the DNA for specific types of damage. wikipedia.orgbmbreports.orgyoutube.com Upon recognizing a lesion such as hypoxanthine, the glycosylase cleaves the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. youtube.comnih.gov This action removes the base, creating an apurinic/apyrimidinic (AP) site, which is essentially a gap in the DNA where a base is missing. wikipedia.orgbmbreports.org

Following base removal, an AP endonuclease, primarily APE1 in humans, cleaves the phosphodiester backbone at the 5' side of the AP site. bmbreports.org This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. youtube.com The subsequent steps depend on whether the cell employs the short-patch or long-patch BER sub-pathway.

Short-Patch BER : This is the predominant pathway, where DNA polymerase β (Pol β) adds a single correct nucleotide to the 3'-hydroxyl end and uses its lyase activity to remove the 5'-dRP residue. The final nick in the DNA backbone is then sealed by DNA ligase III. bmbreports.org

Long-Patch BER : This pathway is activated when the 5'-dRP residue cannot be easily removed. It involves the synthesis of 2-10 new nucleotides by polymerases δ or ε, creating a flap that is removed by flap endonuclease 1 (FEN1). The resulting nick is sealed by DNA ligase I. bmbreports.org

The accuracy of BER is critically dependent on the specificity of the enzymes involved. Several DNA glycosylases have been identified in mammals, each recognizing a specific set of damaged bases, often with some overlap in their substrate specificities. nih.gov

The primary enzyme responsible for recognizing and excising hypoxanthine from DNA is Alkyladenine DNA Glycosylase (AAG) , also known as N-methylpurine DNA glycosylase (MPG). nih.gov AAG recognizes a broad spectrum of substrates, including alkylated purines and deaminated adenines (hypoxanthine). nih.gov By removing the hypoxanthine base, AAG initiates the BER pathway and prevents the potential mutagenic consequences of this lesion.

Once the AP site is created, AP Endonuclease 1 (APE1) plays a crucial role in processing it. APE1 is a highly efficient enzyme that incises the DNA backbone at the AP site, preparing the DNA for synthesis and ligation. The fidelity of the repair process is further ensured by the high accuracy of the DNA polymerase in inserting the correct nucleotide (adenine) opposite the thymine on the complementary strand, thereby restoring the original A-T pair.

Comparative Biochemical Studies of Purine Metabolism in Diverse Biological Systems

Purine homeostasis, which involves a balance between de novo synthesis and salvage pathways, is essential for all life forms but exhibits significant variations across different organisms. nih.gov The study of these differences, particularly in parasitic organisms and cell culture models, provides insight into unique metabolic dependencies that can be exploited for therapeutic purposes.

Many parasitic protozoa, including the causative agents of malaria and African sleeping sickness, lack the ability for de novo purine synthesis. Consequently, they are entirely dependent on salvaging pre-formed purines from their hosts for their survival, making the purine salvage pathway an attractive drug target. nih.govnih.gov

In Plasmodium falciparum , the malaria parasite, hypoxanthine is the most crucial purine precursor salvaged from the host erythrocyte. nih.gov The parasite imports hypoxanthine from the host's purine pool and utilizes the enzyme Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) to convert it into inosine monophosphate (IMP). nih.gov This IMP is then channeled into the synthesis of AMP and GMP, which are essential for DNA, RNA, and ATP synthesis. The central role of HGXPRT in parasite survival makes it a key target for antimalarial drug development. nih.govnih.gov

Similarly, Trypanosoma brucei , the parasite responsible for African sleeping sickness, relies on purine salvage from its mammalian host. nih.gov These organisms possess a range of cell surface transporters to acquire nucleobases and nucleosides. They utilize a purine-specific nucleoside hydrolase that efficiently cleaves nucleosides like inosine (containing hypoxanthine) to release the purine base, which can then enter the metabolic pathways. nih.gov The distinct substrate specificities and kinetic properties of these trypanosomal salvage enzymes compared to their human counterparts offer opportunities for the design of selective inhibitors. nih.gov

Table 1: Comparison of Hypoxanthine Utilization in Parasitic Organisms

FeaturePlasmodium falciparumTrypanosoma brucei
De Novo Purine SynthesisAbsentAbsent
Dependence on Host Purine SalvageAbsoluteAbsolute
Primary Salvaged PurineHypoxanthineVarious purines, including adenosine and inosine
Key Salvage EnzymeHypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT)Purine-specific Nucleoside Hydrolase, Phosphoribosyltransferases

The fundamental principles of purine metabolism are conserved from prokaryotes to eukaryotes, involving both de novo synthesis and salvage pathways. nih.gov However, the regulation and interplay of these pathways can differ significantly, which can be studied using various cell culture models.

Eukaryotic cells display more complex regulation. jackwestin.com Cell culture models, from yeast to mammalian cells, have been instrumental in dissecting these pathways. For example, studies in the nematode Caenorhabditis elegans have demonstrated the distinct roles of the de novo and salvage pathways in development, germline maintenance, and muscle integrity. nih.gov In mammalian cell cultures, researchers can investigate the tissue-specific expression of metabolic enzymes and how purine metabolism is regulated throughout the cell cycle and in response to external stimuli. nih.govwikipedia.org These models are also crucial for studying human genetic disorders related to purine metabolism and for testing the efficacy of drugs that target these pathways. nih.gov

Table 2: Comparative Features of Purine Homeostasis

FeatureProkaryotic Cells (e.g., Bacteria)Eukaryotic Cells (e.g., Human)
De Novo Synthesis PathwayPresent and essential for manyPresent and essential; occurs primarily in the liver
Salvage PathwayPresent and widely usedPresent; crucial for tissues with low de novo capacity (e.g., brain, erythrocytes)
Cellular CompartmentalizationCytoplasm only jackwestin.comEnzymes located in cytoplasm and mitochondria jackwestin.com
RegulationPrimarily through feedback inhibition and transcriptional control (e.g., operons) jackwestin.comComplex regulation via feedback inhibition, allosteric control, phosphorylation, and hormonal signals wikipedia.org
Inter-organismal InfluenceGut microbiota can significantly alter host purine levels nih.govDependent on dietary intake and purine metabolism by gut flora nih.gov

Table 3: Compound Names Mentioned in the Article

Common NameSystematic Name
Hypoxanthine6H-Purin-6-one, 3,9-dihydro-
Adenine9H-Purin-6-amine
Guanine2-Amino-1,9-dihydro-6H-purin-6-one
Inosine9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one
Inosine Monophosphate (IMP)((2R,3S,4R,5R)-5-(6-Oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Adenosine Monophosphate (AMP)((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Guanosine Monophosphate (GMP)((2R,3S,4R,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Uric Acid7,9-Dihydro-1H-purine-2,6,8(3H)-trione

Enzymatic Regulation of Purine Pools in Rapidly Proliferating Cellular Systems

The metabolic landscape of rapidly proliferating cells, such as those found in tumors or activated immune responses, is characterized by a high demand for nucleotides to support DNA and RNA synthesis. nih.govnih.gov This necessitates a tightly regulated and elevated flux through purine metabolic pathways. Within this intricate network, the non-canonical purine base, 6H-Purin-6-one, 3,9-dihydro-, more commonly known as isoguanine (B23775), plays a significant role, primarily as a product of oxidative damage to adenine in DNA. nih.govnih.govwikipedia.org Its presence can be mutagenic, and therefore, its efficient removal and recycling are crucial for maintaining genomic integrity and sustaining cellular proliferation.

The primary enzymatic mechanism for managing isoguanine levels involves its deamination to xanthine. nih.govnih.gov This reaction is a key step in the purine salvage pathway, which allows cells to recycle purine bases and nucleosides from the degradation of DNA and RNA, providing a less energy-intensive alternative to de novo synthesis. wikipedia.orgquora.com In rapidly dividing cells, where energy and biosynthetic precursors are at a premium, the salvage pathway is of paramount importance. nih.gov

The Central Role of Cytosine Deaminase

In various organisms, including Escherichia coli, the enzyme cytosine deaminase (CDA) has been identified as a key player in the deamination of isoguanine to xanthine. nih.govnih.gov This is noteworthy as the enzyme's name suggests a primary role in cytosine metabolism. However, kinetic studies have revealed that isoguanine is often a better substrate for CDA than cytosine itself. nih.govnih.gov This dual specificity highlights a crucial mechanism for detoxifying a potentially mutagenic base and funneling it back into the general purine pool.

The conversion of isoguanine to xanthine is a critical juncture in purine metabolism. Xanthine can then be oxidized to uric acid for excretion or, more importantly in the context of proliferating cells, it can be converted back into purine nucleotides. This re-entry into the purine pool underscores the efficiency of the salvage pathway in resource management.

Kinetic Parameters of Isoguanine Deamination

Research has provided detailed kinetic data for the enzymatic conversion of isoguanine. These parameters highlight the efficiency of the enzymatic process.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism
Cytosine Deaminase (CDA)Isoguanine72496.7 x 10⁵Escherichia coli
Cytosine Deaminase (CDA)Cytosine302451.5 x 10⁵Escherichia coli

This table presents the kinetic constants for the deamination of isoguanine and cytosine by E. coli cytosine deaminase at pH 7.7. The data indicates that isoguanine is a more efficient substrate for the enzyme than cytosine under these conditions. nih.govnih.gov

Regulation in the Context of Rapid Proliferation

In rapidly proliferating systems, the expression and activity of enzymes involved in purine metabolism, including those that process isoguanine, are often upregulated. nih.gov This ensures a steady supply of nucleotides for DNA replication and RNA synthesis, which are hallmarks of the G1 and S phases of the cell cycle. nih.gov The efficient salvage of isoguanine contributes to this supply, preventing the accumulation of a mutagenic base while simultaneously replenishing the purine nucleotide pool.

The reliance of cancer cells on robust metabolic pathways, including purine metabolism, has made these pathways attractive targets for therapeutic intervention. nih.gov While specific inhibitors of isoguanine-metabolizing enzymes are not a primary focus of current cancer therapy, the broader strategy of targeting purine salvage pathways highlights the importance of understanding the roles of all contributing enzymes, including those that process non-canonical bases like isoguanine. nih.gov

The enzymatic regulation of isoguanine levels is a clear example of how cells, particularly those undergoing rapid proliferation, have evolved sophisticated mechanisms to maintain metabolic homeostasis and genomic stability. The ability to efficiently convert a product of DNA damage into a useful metabolic intermediate is a testament to the adaptability and efficiency of cellular biochemical networks.

Advanced Analytical and Spectroscopic Characterization Techniques for 6h Purin 6 One, 3,9 Dihydro in Research Applications

High-Resolution Chromatographic Methodologies

High-resolution chromatographic techniques are fundamental for the separation, identification, and quantification of 6H-Purin-6-one, 3,9-dihydro- from various matrices. These methods offer high sensitivity and selectivity, which are essential for accurate analysis.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of purine (B94841) compounds. researchgate.nethumanjournals.comajpsonline.com The development of a robust HPLC method involves optimizing several parameters to achieve the desired separation and detection. humanjournals.comajpsonline.comwjpmr.com

Method development for 6H-Purin-6-one, 3,9-dihydro- typically involves the selection of an appropriate stationary phase, mobile phase composition, and detector. Reversed-phase columns, such as C18, are commonly used for the separation of polar compounds like purine derivatives. thermofisher.comnih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, with the gradient or isocratic elution being chosen based on the complexity of the sample. nih.govsielc.com For instance, a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid (like phosphoric or formic acid for MS compatibility) can be employed. sielc.com UV detection is frequently used for quantification, with the wavelength set at the absorbance maximum of the compound. nih.gov

Validation of the developed HPLC method is a critical step to ensure its reliability and reproducibility. humanjournals.comwjpmr.com This process, guided by international guidelines, typically includes the evaluation of parameters such as linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and limit of quantification). mdpi.com

Table 1: Typical HPLC Method Parameters for Purine Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18, 5 µm particle size
Mobile Phase Acetonitrile/Water/Acid (e.g., Formic Acid)
Elution Gradient or Isocratic
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis or Photodiode Array (PDA)
Wavelength Determined by UV-Vis spectrum of the analyte
Injection Volume 5 - 20 µL

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an ideal tool for the quantitative analysis of 6H-Purin-6-one, 3,9-dihydro- in complex biological matrices. nih.govresearchgate.netspringernature.com This technique is particularly valuable for detecting low concentrations of the compound and its metabolites. nih.govplos.orgnih.gov

In a typical LC-MS/MS workflow, the analyte is first separated by the LC system and then introduced into the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like purines. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.govresearchgate.net

LC-MS/MS methods have been successfully developed and validated for the simultaneous analysis of multiple purine and pyrimidine (B1678525) derivatives in biological fluids like urine and plasma. nih.govplos.org These methods are characterized by simple sample preparation, often involving a "dilute and shoot" approach, and short analysis times. nih.govresearchgate.net

Table 2: Key Parameters for LC-MS/MS Quantitative Analysis

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification
Internal Standard Stable isotope-labeled analogue of the analyte
Sample Preparation Protein precipitation, solid-phase extraction, or "dilute and shoot"

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structural features of 6H-Purin-6-one, 3,9-dihydro- in solution. mpg.de It provides valuable information about the molecule's conformation, tautomeric equilibrium, and protonation patterns. researchgate.netepa.gov

The existence of different tautomeric forms is a common characteristic of purine derivatives. researchgate.net NMR techniques, particularly 1H, 13C, and 15N NMR, can be used to identify the predominant tautomer in a given solvent and to study the factors that influence the tautomeric equilibrium, such as pH and temperature. researchgate.netepa.gov For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be employed to establish long-range correlations between protons and carbons or nitrogens, which helps in assigning the correct tautomeric form. researchgate.netepa.gov

Furthermore, NMR can be used to investigate the conformational preferences of the molecule and to study its interactions with other molecules, such as metal ions or proteins. nih.govnih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) obtained from NMR spectra provide detailed insights into the three-dimensional structure of the compound in solution.

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of 6H-Purin-6-one, 3,9-dihydro-, allowing for its structural characterization and identification. ijera.comresearchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes. nih.govnih.gov

The FT-IR and Raman spectra of 6H-Purin-6-one, 3,9-dihydro- exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as C=O, N-H, C-N, and C=C bonds. ijera.comresearchgate.net The positions and intensities of these bands can be used to confirm the presence of specific structural motifs and to distinguish between different isomers or tautomers. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed spectral bands to specific molecular vibrations. nih.govnih.gov This combined approach provides a more detailed and accurate understanding of the molecule's vibrational properties.

Table 3: Characteristic Vibrational Frequencies for Purine Derivatives

Functional GroupTypical Wavenumber Range (cm⁻¹)
N-H stretch 3200 - 3500
C-H stretch (aromatic) 3000 - 3100
C=O stretch 1650 - 1750
C=N and C=C stretch 1400 - 1650
N-H bend 1550 - 1650
C-N stretch 1200 - 1350

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection in Complex Research Matrices

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can be used for the trace detection of 6H-Purin-6-one, 3,9-dihydro- in complex research matrices. metrohm.com SERS overcomes the inherent low sensitivity of conventional Raman spectroscopy by amplifying the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. researchgate.net This enhancement can be several orders of magnitude, enabling the detection of analytes at very low concentrations. mdpi.com

The application of SERS for the detection of purine derivatives has been demonstrated in various fields, including forensic science and astrobiology. mdpi.comnih.gov For instance, SERS has been used to identify traces of adenine (B156593), a related purine, in complex samples. mdpi.com The technique offers several advantages, including high specificity, minimal sample preparation, and the ability to perform in situ analysis. mdpi.com

The development of a SERS-based detection method for 6H-Purin-6-one, 3,9-dihydro- would involve the optimization of several experimental parameters, such as the choice of SERS substrate, the excitation wavelength, and the sample deposition method. nih.gov

Electrochemical Sensor Development for In Vitro Detection and Mechanistic Studies

Electrochemical sensors offer a promising approach for the in vitro detection of 6H-Purin-6-one, 3,9-dihydro-, providing a simple, rapid, and cost-effective alternative to traditional analytical methods. rjpbr.com These sensors are based on the principle of converting a chemical recognition event into a measurable electrical signal. researchgate.netfapesp.br

The development of an electrochemical sensor for 6H-Purin-6-one, 3,9-dihydro- would involve the design and fabrication of a modified electrode that exhibits high selectivity and sensitivity towards the target molecule. nih.govfapesp.br Various materials can be used to modify the electrode surface, including nanomaterials, polymers, and enzymes. researchgate.net For example, a molecularly imprinted polymer (MIP) could be synthesized to create specific recognition sites for the analyte. researchgate.netnih.gov

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to characterize the sensor's performance and to study the electrochemical behavior of 6H-Purin-6-one, 3,9-dihydro-. researchgate.net These studies can provide valuable insights into the molecule's redox properties and its interaction with the sensor surface.

Emerging Research Avenues and Future Directions for 6h Purin 6 One, 3,9 Dihydro Studies

Rational Design and Synthesis of Advanced 6H-Purin-6-one, 3,9-dihydro- Analogs for Biochemical Probes

The development of hypoxanthine (B114508) analogs is crucial for creating biochemical probes to investigate enzyme function and metabolic pathways. A key enzyme in hypoxanthine metabolism is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages purines by converting hypoxanthine back into inosine (B1671953) monophosphate (IMP). nih.govnih.gov

Researchers are actively designing and synthesizing analogs to act as inhibitors or specialized substrates for enzymes like HGPRT and xanthine (B1682287) oxidase. For instance, allopurinol, a structural analog of hypoxanthine, is a well-known inhibitor of xanthine oxidase and has been used experimentally to study the effects of inhibiting uric acid production. nih.gov It can also act as a competitive substrate for HGPRT, allowing researchers to probe the function of the purine (B94841) salvage pathway. nih.gov The design of these analogs often involves structure-based virtual screening and computational studies to predict binding affinities and interactions with the target enzyme's active site. nih.gov Such studies emphasize the importance of features like phosphorylated moieties, which can mimic the natural substrate phosphoribosyl pyrophosphate (PRPP) and mediate essential electrostatic interactions within the enzyme's binding pocket. nih.gov

Table 1: Examples of Hypoxanthine Analogs and Their Research Applications

Analog Target Enzyme Research Application
Allopurinol Xanthine Oxidase, HGPRT Inhibition of uric acid production; Probing the purine salvage pathway. nih.gov
6-Mercaptopurine HGPRT, Xanthine Oxidase, TPMT Antineoplastic agent, requires metabolic conversion to exert effects. acs.org

Integrative Omics Approaches for Understanding Purine Metabolic Networks

Integrative "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the complex network of purine metabolism. nih.govjci.org These methods allow for a systems-level understanding of how hypoxanthine and related metabolites are regulated and utilized in various physiological and pathological states. nih.govbiorxiv.orgbiorxiv.org

Metabolomics studies, in particular, have identified hypoxanthine as a significant biomarker in several diseases. For example, untargeted metabolomics has revealed that purine metabolism, involving hypoxanthine, is one of the most perturbed pathways in colorectal cancer. tbzmed.ac.ir Elevated levels of hypoxanthine have been reported in various cancers, suggesting its role in cell proliferation. tbzmed.ac.ir In the context of breast cancer, 1H-NMR metabolomics identified hypoxanthine as a novel metastasis-associated metabolite that can induce epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. ku.ac.aenih.gov Furthermore, metabolomics has been crucial in identifying hypoxanthine as a biomarker for the preanalytical quality of human plasma and serum samples, as its levels increase over time due to ATP degradation in red blood cells. acs.org

Multi-omics analyses have been applied to devastating diseases like diffuse intrinsic pontine glioma (DIPG), revealing that genetic mutations can lead to misregulated purine metabolism, amplifying both purine biosynthesis and degradation, where hypoxanthine is a key intermediate. nih.govbiorxiv.org These integrative approaches are essential for building comprehensive metabolic models and identifying novel therapeutic targets within the purine network. nih.govjci.org

Development of Novel Enzymatic Biocatalysts for Targeted 6H-Purin-6-one, 3,9-dihydro- Transformations

The use of enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. hes-so.chnih.govresearchgate.net Research in this area focuses on discovering and engineering enzymes for specific transformations of hypoxanthine and other purines. This field, known as biocatalysis, is driven by the need for sustainable manufacturing processes in the pharmaceutical and chemical industries. nih.gov

Key enzymes in hypoxanthine metabolism, such as xanthine oxidase (XO) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are targets for such development. nih.govnih.gov Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and then to uric acid. youtube.com The development of inhibitors for this enzyme, often from natural sources, is an active area of research. mdpi.com

Furthermore, novel enzyme cycling methods are being developed for highly sensitive assays. One such method utilizes the reversible reaction of HGPRT from thermophilic bacteria to detect pyrophosphate, coupling the reaction with xanthine dehydrogenase for real-time analysis. nih.gov The discovery of enzymes from extremophiles (organisms living in extreme environments) is a promising strategy, as these enzymes are often more robust and suitable for industrial conditions. researchgate.net Protein engineering techniques are then used to produce recombinant versions of these enzymes with improved stability and activity. researchgate.net

Refined Computational Models for Predicting Enzyme-Substrate Interactions and Reaction Kinetics

Computational modeling has become an indispensable tool in studying the dynamics of hypoxanthine-enzyme interactions. Molecular dynamics (MD) simulations and docking studies provide detailed, atomistic views of how hypoxanthine and its analogs bind to enzymes like purine nucleoside phosphorylase (PNP) and xanthine oxidase. nih.govnih.govresearchgate.net

MD simulations have been used to study the structural stability and protein-drug interactions of enzymes like PNP from Plasmodium falciparum, a target for antimalarial drugs. nih.gov These simulations can reveal conformational changes in the enzyme upon ligand binding and highlight key residues involved in the catalytic process. nih.govresearchgate.net For instance, simulations of xanthine oxidase have been used to understand the mechanism of non-competitive inhibition by food-derived peptides, which could inform the development of natural therapeutics for hyperuricemia. nih.govresearchgate.net

Semi-mechanistic modeling is also being used to describe the complex metabolism of hypoxanthine, xanthine, and uric acid in clinical contexts, such as in asphyxiated neonates. nih.gov These models incorporate rates of synthesis, degradation, and salvage pathways to predict metabolite concentrations over time, helping to understand disease pathophysiology and the effects of therapeutic interventions. nih.gov Such computational approaches are crucial for rational drug design and for interpreting complex experimental data. nih.gov

Exploration of Unconventional Biochemical Roles and Pathways of 6H-Purin-6-one, 3,9-dihydro-

Beyond its central role in purine salvage and degradation, emerging research is uncovering unconventional functions for hypoxanthine in various biological processes. These findings are expanding our understanding of purine metabolism and its implications for health and disease.

Studies have implicated hypoxanthine in neurological processes and diseases. For example, high levels of hypoxanthine are a feature of Lesch-Nyhan Disease, and research suggests that excess hypoxanthine can induce neuroinflammation and mitochondrial dysfunction, potentially contributing to the neurological symptoms of the disease. nih.govnih.gov In the context of ischemic stroke, hypoxanthine levels are significantly elevated and have been identified as a metabolic biomarker that can exacerbate brain injury by inducing a form of inflammatory cell death in endothelial cells, leading to blood-brain barrier disruption. nih.gov

In other tissues, hypoxanthine has been shown to play a role in modulating cellular energy and function. In the colon, it acts as a checkpoint stress metabolite, improving epithelial barrier function and wound healing, particularly under hypoxic conditions, by boosting intracellular ATP levels. nih.gov Interestingly, a futile metabolic cycle involving the conversion of hypoxanthine to IMP, then to inosine, and back to hypoxanthine has been observed in cardiomyocytes, though the purpose of this energy-consuming cycle is not yet fully understood. nih.gov Hypoxanthine has also been found among organic molecules in meteorites, suggesting its potential role as a prebiotic building block for life. wikipedia.org Additionally, as a modified base, it can be found in certain RNA molecules like tRNA, where its nucleoside form, inosine, plays a role in the genetic code. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Systematic Name Common Name
6H-Purin-6-one, 3,9-dihydro- Hypoxanthine
Not Applicable Allopurinol
Not Applicable 6-Mercaptopurine
Not Applicable 8-Aminoguanosine
Not Applicable Inosine Monophosphate (IMP)
Not Applicable Phosphoribosyl Pyrophosphate (PRPP)
Not Applicable Xanthine
Not Applicable Uric Acid
Not Applicable Inosine

Q & A

Q. What are the standard methodologies for synthesizing and characterizing 6H-Purin-6-one, 3,9-dihydro- (9CI)?

Synthesis typically involves nucleophilic substitution or cyclization reactions under controlled conditions, with purification via column chromatography or recrystallization. Characterization requires multi-modal analysis:

  • Structural Confirmation : Use NMR (¹H/¹³C) and FT-IR to identify functional groups and hydrogen bonding patterns, as demonstrated in analogous purine derivatives .
  • Thermodynamic Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can determine phase transitions and stability, guided by thermodynamic data from similar compounds (e.g., enthalpy of formation ΔfH°solid) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures purity, referencing retention indices from gas chromatography studies .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Adopt a factorial design to isolate variables:

  • Independent Variables : pH (acidic/neutral/alkaline) and temperature (25–80°C).
  • Dependent Variables : Degradation rate (measured via UV-Vis spectroscopy) and structural integrity (via periodic NMR sampling).
  • Control : Buffer solutions with ionic strength matched to physiological conditions. This approach aligns with principles of chemical engineering design for systematic variable manipulation .

Q. What theoretical frameworks guide research on the compound’s biological activity?

Link studies to purine metabolism pathways or enzyme inhibition models (e.g., xanthine oxidase). For example:

  • Use molecular docking simulations to predict binding affinity with target enzymes, supported by thermodynamic data (e.g., gas-phase ion energetics) .
  • Validate predictions via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .

Advanced Research Questions

Q. How can contradictions in experimental data on the compound’s solubility and reactivity be resolved?

Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). Methodological steps include:

  • Sensitivity Analysis : Use computational tools (e.g., COMSOL Multiphysics) to model solvent interactions and identify outliers .
  • Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. gravimetric analysis) and reference analogous compounds (e.g., 9H-Purine solubility trends) .
  • Error Tracing : Apply bibliometric frameworks to assess methodological biases in prior studies, as seen in public health research .

Q. What advanced computational strategies optimize the compound’s application in drug delivery systems?

Integrate multiscale modeling and AI-driven simulations :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or polymeric carriers using force fields parameterized with experimental thermodynamic data (e.g., ΔcH°solid) .
  • Machine Learning (ML) : Train models on existing pharmacokinetic data to predict release kinetics or toxicity profiles. COMSOL-AI integration enables real-time adjustment of simulation parameters .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy studies?

Adopt a translational framework :

  • Dose-Response Calibration : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with in vivo bioavailability.
  • Metabolite Tracking : Employ LC-MS/MS to quantify active metabolites, referencing fragmentation patterns from mass spectrometry databases .
  • Ethical and Methodological Rigor : Ensure informed consent protocols and data anonymization when linking experimental datasets, as outlined in social science trace-data integration .

Methodological and Theoretical Considerations

Q. How should a research proposal on this compound address gaps in existing literature?

  • Critical Analysis : Identify unanswered questions in prior studies (e.g., inconsistent reports on catalytic activity) and propose hypotheses grounded in purine chemistry .
  • Innovative Techniques : Incorporate emerging methods (e.g., cryo-EM for structural analysis or AI for high-throughput screening) .
  • Theoretical Alignment : Frame the study within enzyme kinetics or supramolecular chemistry theories to ensure academic rigor .

Q. What statistical approaches are optimal for analyzing heterogeneous datasets (e.g., spectroscopic, thermodynamic, and biological data)?

  • Multivariate Analysis : Principal component analysis (PCA) reduces dimensionality in spectral datasets.
  • Bayesian Inference : Quantify uncertainty in conflicting thermodynamic measurements (e.g., enthalpy values) .
  • Data Fusion : Use frameworks from geospatial research to harmonize disparate data types, adapting methods from tourism geography studies .

Future Directions

Q. How can AI enhance the study of structure-activity relationships (SAR) for this compound?

  • Predictive Modeling : Train neural networks on crystallographic and bioactivity data to forecast novel derivatives.
  • Autonomous Labs : Implement AI-driven robotic systems for iterative synthesis and testing, as proposed in smart laboratory frameworks .

Q. What interdisciplinary approaches could expand the compound’s applications in materials science?

  • Hybrid Systems : Investigate its role in organic semiconductors or metal-organic frameworks (MOFs), leveraging powder technology advancements .
  • Process Simulation : Use chemical engineering software to optimize scaled-up synthesis, integrating membrane separation technologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.